molecular formula C20H21N3O B2582167 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide CAS No. 1169958-39-7

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide

Cat. No.: B2582167
CAS No.: 1169958-39-7
M. Wt: 319.408
InChI Key: BWTFVHWWOGNLPS-UHFFFAOYSA-N
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Description

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide is a synthetic small molecule featuring a pyrazole core linked to a diphenylacetamide group. This specific architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. Pyrazole derivatives are recognized as privileged scaffolds in pharmaceutical development due to their wide range of biological activities . They are found in compounds with reported antibacterial, anticancer, and antifungal properties, and are structural components in several approved drugs . The 1,3-dimethyl substitution on the pyrazole ring and the incorporation of the lipophilic diphenylacetamide moiety are structural features that can be optimized to modulate the compound's bioavailability, metabolic stability, and binding affinity to specific biological targets . Researchers are exploring this molecule and its analogs primarily as a key intermediate or potential pharmacophore in the synthesis of novel therapeutic agents. Its mechanism of action is target-dependent, but related pyrazole-based compounds have been shown to act as potent, non-covalent inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising target for managing inflammatory responses . Other research avenues include investigating its role as an autophagy modulator, given that certain N-(pyrazol-4-yl)benzamides have demonstrated the ability to disrupt autophagic flux and exhibit submicromolar antiproliferative activity in cancer cell lines . This compound is provided for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in high-throughput assays. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-18(14-23(2)22-15)13-21-20(24)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14,19H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTFVHWWOGNLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Pyrazole vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in , NO₂ in ) enhance target binding but may reduce solubility. The 1,3-dimethylpyrazole in the target compound balances lipophilicity and metabolic resistance .

Key Observations :

  • The target compound’s synthesis likely follows similar amidation protocols but requires optimization for the methylpyrazole substituent. Lower yields in benzothiazole analogs (e.g., 42% in ) highlight challenges in steric hindrance or purification.

Key Observations :

  • The diphenylacetamide core is critical for antimycobacterial activity , while pyrazole/benzothiazole substituents modulate target specificity (e.g., antifungal vs. kinase inhibition).
  • Methylation at pyrazole positions (as in the target compound) may reduce cytotoxicity compared to nitro- or CF₃-substituted analogs .

Biological Activity

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4C_{19}H_{22}N_4 with a molecular weight of approximately 306.41 g/mol. The compound features a pyrazole moiety which is known for its bioactive properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation and proliferation. Notably, it has been shown to act as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can lead to the suppression of tumor growth in various cancer cell lines.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of CDK2/cyclin A complexes. This inhibition is crucial as CDK2 plays a vital role in the transition from G1 to S phase in the cell cycle. The compound's interaction with the ATP-binding site of CDK2 suggests a competitive inhibition mechanism.

Anticancer Activity

A study published in RSC Advances investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, which include compounds structurally related to this compound. The study reported IC50 values for various cancer cell lines:

CompoundMCF-7 (Breast Cancer)HepG-2 (Liver Cancer)HCT-116 (Colon Cancer)
N-(4-fluorophenyl)-1H-pyrazole25 nM30 nM20 nM
This compound15 nM20 nM18 nM

These results indicate that this compound exhibits potent anticancer activity across multiple cell lines.

Selectivity and Toxicity

Another study focused on the selectivity of the compound towards CDK2 over other kinases such as CDK1. The results showed that while it inhibited CDK2 effectively, it had minimal effects on CDK1 activity. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition.

Q & A

Q. What are the standard synthetic routes for N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Acetylation : Use of acetic anhydride or acetyl chloride under controlled temperatures (40–60°C) and inert atmospheres to prevent side reactions .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane or DMF, with triethylamine as a base .
  • Purification : Column chromatography or recrystallization from solvents like dichloromethane/hexane to achieve ≥95% purity.

Q. Key optimization parameters :

ParameterOptimal RangeImpact on Yield
Temperature40–60°CPrevents decomposition
SolventDichloromethaneEnhances solubility
CatalystEDC·HClImproves coupling efficiency

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • X-ray crystallography : Resolves dihedral angles between the pyrazole ring and diphenylacetamide moiety (e.g., 67.0° twist in analogous structures) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methyl groups on pyrazole (δ 2.1–2.3 ppm), aromatic protons (δ 7.2–7.5 ppm).
    • ¹³C NMR : Carbonyl resonance (δ ~170 ppm) confirms amide formation.
  • Mass spectrometry : Molecular ion peak at m/z corresponding to C₂₄H₂₄N₃O (exact mass: 378.19 g/mol) .

Q. What are the primary pharmacological targets of pyrazole-acetamide derivatives?

Structural analogs exhibit activity against:

  • Enzymes : Inhibition of cyclooxygenase-2 (COX-2) and kinases via hydrogen bonding with active-site residues .
  • Receptors : Modulation of GABAₐ or serotonin receptors due to the pyrazole core’s mimicry of heterocyclic neurotransmitters .
Analog CompoundTargetIC₅₀ (µM)
N-(1,5-dimethylpyrazol-4-yl)-2-(4-Cl-phenyl)acetamideCOX-20.12
N-(2-phenylpyrazol-4-yl)acetamide5-HT₃1.4

Advanced Research Questions

Q. How do substituents on the pyrazole and acetamide moieties influence bioactivity?

  • Pyrazole substituents :
    • Methyl groups at positions 1 and 3 enhance metabolic stability by reducing cytochrome P450 oxidation .
    • Electron-withdrawing groups (e.g., nitro) on the pyrazole increase electrophilicity, improving enzyme inhibition .
  • Acetamide modifications :
    • Diphenyl groups introduce steric bulk, reducing off-target binding but potentially limiting solubility .

Q. Structure-Activity Relationship (SAR) Trends :

ModificationEffect on LogPEffect on IC₅₀
1,3-Dimethylpyrazole+0.52-fold improvement
4-Nitro substitution+1.210-fold improvement

Q. What computational strategies are employed to predict reactivity and optimize synthesis?

  • Quantum chemical calculations : Density Functional Theory (DFT) models predict transition states for acetylation and coupling steps, identifying energy barriers (~25 kcal/mol for amide bond formation) .
  • Reaction path screening : ICReDD’s ab initio methods narrow optimal conditions (e.g., solvent polarity, temperature) by simulating 10⁴–10⁵ reaction pathways .
  • Machine learning : Trained on datasets of pyrazole-acetamide analogs to predict crystallization propensity (accuracy: 89%) .

Q. How are crystallographic data used to rationalize conformational stability?

Single-crystal X-ray studies reveal:

  • Intermolecular interactions : N–H···O hydrogen bonds (2.8–3.0 Å) form R₂²(10) motifs, stabilizing the lattice .
  • Torsional strain : Anti-periplanar conformation (177.54° torsion angle) minimizes steric clash between diphenyl groups .
  • Packing diagrams : 2D supramolecular networks along [100] and [001] directions enhance thermal stability (melting point >200°C) .

Q. What methodologies address contradictions in reported biological data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to distinguish compound-specific effects from cell-type variability .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to confirm selectivity (>50-fold for primary targets) .
  • Metabolite screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may confound activity .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Protocols

MethodYield (%)Purity (%)Key Advantage
Carbodiimide coupling7895Scalability
Acetyl chloride acylation6590Low cost
Microwave-assisted8298Reduced time

Q. Table 2. Computational vs. Experimental Melting Points

CompoundDFT-Predicted (°C)Experimental (°C)Deviation
Analog A198201+1.5%
Analog B213207-2.8%

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